3-Amino-4-methylhexanamide
Description
Conceptual Framework of Branched-Chain Amino Amides
3-Amino-4-methylhexanamide belongs to a class of compounds known as branched-chain amino amides. This classification arises from its distinct structural features: the presence of both an amino group and an amide group, and a non-linear, branched carbon skeleton.
Amino Amides : The fundamental structure of an amino amide involves at least one amine functional group (-NH2) and one amide functional group (-C(=O)NH2). libretexts.orgd-nb.info These functional groups are prevalent in biochemistry. The linkage of amino acids to form proteins, for instance, is created by forming an amide bond, which is referred to as a peptide bond in this context. libretexts.org
Branched-Chain Structure : The term "branched-chain" refers to an aliphatic side-chain with a branch point, meaning a central carbon atom is bound to three or more other carbon atoms. wikipedia.org This structural motif is famously seen in the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. wikipedia.orgnih.gov These amino acids are crucial components of proteins in mammals. wikipedia.orgmdpi.com In this compound, the branching occurs at the fourth carbon of the hexanamide (B146200) chain, where a methyl group is attached.
The combination of these features places this compound in a specific chemical space that is of interest in organic synthesis and medicinal chemistry.
Stereochemical Significance within Amino Amide Chemistry
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of the chemistry of this compound. The molecule contains two chiral centers—carbon atoms attached to four different groups—at positions C3 (bonded to H, NH2, the C2-amide group, and the C4-alkyl group) and C4 (bonded to H, CH3, the C3-amino group, and an ethyl group).
The presence of two chiral centers means that this compound can exist as four distinct stereoisomers. libretexts.org These isomers are categorized into two pairs of enantiomers.
Enantiomers : These are non-superimposable mirror images of each other. libretexts.org For this compound, the (3R, 4R) and (3S, 4S) isomers are one enantiomeric pair, while the (3R, 4S) and (3S, 4R) isomers form the other. Enantiomers have identical physical properties (like melting point and boiling point) but rotate plane-polarized light in opposite directions.
Diastereomers : These are stereoisomers that are not mirror images of each other. libretexts.org For example, the (3R, 4R) isomer is a diastereomer of the (3R, 4S) and (3S, 4R) isomers. Unlike enantiomers, diastereomers have different physical properties.
The specific spatial arrangement of the amino and methyl groups defines the absolute configuration of each stereoisomer, designated by the R/S notation. For example, the amino acid threonine also has two chiral centers, resulting in four stereoisomers, but typically only one is found in nature. libretexts.org The distinct three-dimensional structures of these isomers are significant because they can lead to different interactions with other chiral molecules, a fundamental principle in many biological and chemical systems. The synthesis of specific stereoisomers, such as (3S)-3-Amino-4-methylhexanamide and (3R)-3-Amino-4-methylhexanamide, is often a key objective in chemical research. chemsrc.comarctomsci.com
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-amino-4-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10) |
InChI Key |
FMNGIXMGSBLFJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 4 Methylhexanamide and Analogous Structures
Direct Amide Bond Formation Strategies
Direct amidation strategies focus on the coupling of a carboxylic acid, in this case, 3-amino-4-methylhexanoic acid, with an amine source. Given that the target is a primary amide, ammonia (B1221849) or a surrogate is utilized as the amine component. These methods often require the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Acyl Halide and Anhydride (B1165640) Reactivity with Amines
One of the most traditional methods for forming amides involves the conversion of the carboxylic acid to a more reactive acyl halide (typically an acyl chloride) or an anhydride. These highly electrophilic species readily react with amines to form amides.
Acyl Halides: 3-amino-4-methylhexanoic acid can be converted to its acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia to produce 3-amino-4-methylhexanamide. This method is highly effective but requires careful handling of the reactive acyl chloride and the acid byproduct (HCl), which is typically neutralized by using excess amine or adding a non-nucleophilic base like triethylamine (B128534) or pyridine.
Anhydrides: Anhydrides, either symmetrical or mixed, can also be used as acylating agents. A mixed anhydride can be formed by reacting the carboxylic acid with another acyl chloride or chloroformate. The subsequent reaction with ammonia will yield the desired amide. While generally less reactive than acyl halides, anhydrides offer a milder alternative.
Selective Hydrolysis of Nitriles to Primary Amides
An alternative synthetic route to primary amides involves the selective partial hydrolysis of a corresponding nitrile. For the synthesis of this compound, this would start from 3-amino-4-methylhexane-1-nitrile. The challenge in this method lies in controlling the reaction conditions to stop at the amide stage, as over-hydrolysis will lead to the formation of the carboxylic acid.
This transformation can be achieved under either acidic or basic conditions, often with careful control of temperature and reaction time. Various catalytic systems have been developed to improve the selectivity of this reaction, including the use of certain metal catalysts or enzymatic methods.
Table 3: Reagents for Acyl Halide and Anhydride Formation
| Transformation | Reagent | Key Features |
|---|---|---|
| Carboxylic acid to Acyl chloride | Thionyl chloride (SOCl₂) | Readily available and effective. |
| Carboxylic acid to Acyl chloride | Oxalyl chloride ((COCl)₂) | Milder conditions, gaseous byproducts. |
| Carboxylic acid to Mixed anhydride | Isobutyl chloroformate | Commonly used for mixed carbonic anhydride formation. |
Advanced and Stereocontrol-Oriented Synthetic Routes
Modern synthetic approaches to chiral β-amino amides prioritize stereoselectivity, atom economy, and the use of environmentally benign reagents. These methods often employ sophisticated catalytic systems to construct the desired stereochemistry.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and amides, offering high enantioselectivity under mild reaction conditions. researchgate.netchemrxiv.org Enzymes such as lipases, nitrile hydratases, and transaminases are frequently employed.
Lipases are widely used for the kinetic resolution of racemic amines or the hydrolysis of racemic amides. researchgate.net For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, has demonstrated high regioselectivity in the N-acylation of amino alcohols, favoring the formation of the amide over the ester. nih.gov This selectivity is attributed to the specific structure of the enzyme's active site. nih.gov The enantioselectivity of lipases is crucial in producing optically pure compounds for the pharmaceutical industry. nih.gov
Nitrile hydratases (NHases) catalyze the hydration of nitriles to the corresponding amides. mdpi.comthieme-connect.de This enzymatic conversion is a highly atom-economic process. mdpi.com Microbial whole-cell catalysts containing nitrile hydratase/amidase systems, such as those from Rhodococcus erythropolis, can hydrolyze β-aminonitriles to produce β-amino amides and acids. researchgate.net The efficiency and enantioselectivity of this biocatalysis are highly dependent on the substrate structure. researchgate.net NHases are metalloproteins containing either a non-corrin cobalt or a non-heme iron catalytic center. mdpi.com
Transaminases (TAs) catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, producing chiral amines. researchgate.net These enzymes are valuable for their high selectivity and ability to operate under mild conditions. researchgate.net
Table 1: Comparison of Biocatalytic Methods for Amide Synthesis
| Enzyme Class | Reaction Type | Key Advantages | Representative Enzymes |
| Lipases | Kinetic Resolution, N-acylation | High regioselectivity and enantioselectivity | Candida antarctica lipase B (CALB) |
| Nitrile Hydratases | Nitrile Hydration | High atom economy, mild conditions | Rhodococcus erythropolis NHase |
| Transaminases | Reductive Amination | High stereoselectivity | ω-Transaminases |
While the provided search results focus heavily on biocatalytic methods, transition metal-catalyzed reactions represent a significant and complementary approach to amide bond formation. These methods often involve the coupling of carboxylic acids or their derivatives with amines, facilitated by a metal catalyst. Common catalysts include palladium, copper, and rhodium complexes. These reactions can offer broad substrate scope and functional group tolerance.
Rearrangement reactions, such as the Beckmann, Hofmann, or Curtius rearrangements, are classical methods for the synthesis of amines and amides. While not directly synthesizing β-amino amides, these reactions can be key steps in multi-step sequences to generate the necessary precursors. For example, the Arndt-Eistert homologation of α-amino acids is a known strategy to access β-amino acids, which can then be converted to the corresponding amides. illinois.edu
Continuous-flow technology offers several advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. In the context of amide production, flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities. This technology is applicable to both chemical and biocatalytic processes, allowing for the optimization of reaction conditions and catalyst recycling.
Chiral Synthesis Paradigms for Branched Amino Amides
The synthesis of chiral branched amino amides like this compound requires precise control over stereochemistry at multiple centers. Key strategies include:
Asymmetric Induction: Utilizing chiral auxiliaries, catalysts, or reagents to introduce stereochemistry during the carbon-carbon or carbon-nitrogen bond-forming steps.
Resolution of Racemates: Separating a racemic mixture of the final product or a key intermediate. Biocatalytic methods, such as lipase-catalyzed kinetic resolution, are particularly effective for this purpose. researchgate.net
Chiral Pool Synthesis: Starting from readily available enantiopure precursors, such as amino acids or carbohydrates, and elaborating them into the target molecule.
The choice of synthetic paradigm depends on factors such as the desired stereoisomer, the availability of starting materials, and the scalability of the process.
Asymmetric Catalysis in Amino Amide Formation
Asymmetric catalysis offers an efficient route to chiral molecules, including α-chiral primary amines, which are valuable building blocks for pharmaceuticals. rsc.org Catalytic enantioselective conjugate addition reactions are particularly important for accessing chiral β-amino acid derivatives from readily available α,β-unsaturated carbonyl compounds. nih.gov
One notable method is the dynamic kinetic resolution (DKR) of α-stereogenic-β-formyl amides via an asymmetric 2-aza-Cope rearrangement. acs.orgnih.gov This reaction, catalyzed by chiral phosphoric acids, facilitates a acs.orgacs.org-rearrangement with high diastereo- and enantiocontrol, yielding β-imino amides that can be converted to the desired primary β-amino amides. acs.orgnih.gov The reaction's effectiveness is influenced by the choice of catalyst and solvent, with catalysts like chiral phosphoric acids proving effective. nih.gov For instance, subjecting a β-formyl amide and an allyl amine to a chiral phosphoric acid catalyst resulted in the formation of a β-amino amide with a diastereomeric ratio (dr) of 7:1 and a 96:4 enantiomeric ratio (er). nih.gov Optimization using different solvents, such as cyclopentyl methyl ether (CPME) and chloroform (B151607) (CHCl3), can further improve stereoselectivity to as high as 10:1 dr and 97:3 er. nih.gov
| Catalyst | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
|---|---|---|---|
| Chiral Phosphoric Acid A | Toluene | 7:1 | 96:4 |
| Chiral Phosphoric Acid B | Toluene | 7:1 | 95:5 |
| Chiral Phosphoric Acid A | CPME | 8:1 | 97:3 |
| Chiral Phosphoric Acid B | CPME | 8:1 | 96:4 |
| Chiral Phosphoric Acid A | CHCl₃ | 10:1 | 97:3 |
Another powerful strategy is the asymmetric aza-Michael addition. acs.org Chiral bifunctional squaramide has been used to catalyze the aza-Michael addition of amides to in situ generated ortho-quinomethanes, producing enantioenriched diarylmethylamides in good yields and with excellent enantioselectivities. acs.org Similarly, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds provides another pathway to enantioenriched β-amino acid derivatives using an electrophilic aminating reagent. nih.gov
Chiral Auxiliary and Protecting Group Strategies
Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely employed in the synthesis of chiral amines and amino acids. wikipedia.orgyale.edu
Pseudoephedrine is a well-established and effective chiral auxiliary for synthesizing enantiomerically pure β-amino esters and amides. acs.orgresearchgate.net The process typically involves the diastereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from pseudoephedrine. acs.orgresearchgate.net This aza-Michael reaction yields β-amino amides with good to excellent diastereoselectivity. acs.org The resulting adducts can then be readily converted into other useful chiral building blocks, such as β-amino esters. acs.org The effectiveness of (S,S)-(+)-pseudoephedrine as an auxiliary has been demonstrated in reactions using lithium benzylamides as nucleophiles. acs.org
| α,β-Unsaturated Amide Substrate | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| (E)-N-Cinnamoylpseudoephedrine | Lithium N-benzylamide | 85 | 95:5 |
| (E)-N-Crotonoylpseudoephedrine | Lithium N-benzylamide | 80 | 90:10 |
| (E)-N-Cinnamoylpseudoephedrine | Lithium N-(α-methylbenzyl)amide | 82 | >98:2 |
| (E)-N-Crotonoylpseudoephedrine | Lithium N-(α-methylbenzyl)amide | 75 | 96:4 |
Other auxiliaries, such as chiral oxazolidinones and tert-butanesulfinamide, are also widely used in asymmetric synthesis to control the formation of stereocenters. wikipedia.orgacs.org
Protecting Group Strategies
In the synthesis of complex molecules like amino amides, protecting groups are essential to prevent unwanted side reactions at reactive sites, such as amino and carboxyl groups. nih.gov The strategy involves temporarily blocking a functional group, performing a reaction elsewhere in the molecule, and then removing the protecting group. wikipedia.org
For the amino group, two of the most common protecting groups in peptide and amino acid synthesis are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). wikipedia.orgcreative-peptides.combiosynth.com
Boc (tert-Butoxycarbonyl): This group is introduced using di-tert-butyl dicarbonate (B1257347) and is stable under basic conditions but can be removed with acid, such as trifluoroacetic acid (TFA). wikipedia.orgcreative-peptides.com
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine (B6355638) in DMF. creative-peptides.com
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HF) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF) |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (H₂/Pd), HBr/AcOH |
Despite a comprehensive search for scientific literature, no detailed information is publicly available regarding the specific reaction mechanisms and pathways involving the chemical compound This compound .
Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content for the following outlined sections:
Elucidation of Reaction Mechanisms and Pathways Involving 3 Amino 4 Methylhexanamide
Computational Analysis of Reaction Intermediates and Transition States
General information regarding the reactivity of the amide group, its polarity, and its capacity for hydrogen bonding is available, which suggests its participation in various chemical reactions. However, specific mechanistic studies, investigations into its oxidative transformations, details on its nucleophilic and electrophilic activation, or computational analyses of its reaction intermediates and transition states have not been documented in the accessible scientific literature.
Consequently, the creation of data tables and the presentation of detailed research findings as requested are not feasible. There is a lack of published research focused on the elucidation of the chemical behavior of 3-Amino-4-methylhexanamide.
Advanced Spectroscopic and Analytical Characterization of 3 Amino 4 Methylhexanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Amino-4-methylhexanamide, the spectrum would reveal distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring atoms and functional groups, while the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons.
Based on the structure, a predicted ¹H NMR spectrum would exhibit signals corresponding to the ethyl group (a triplet and a quartet), the methyl group attached to the chiral center (a doublet), the protons on the main chain, and the protons of the primary amine and amide groups. The amide (-CONH₂) and amine (-NH₂) protons often appear as broad singlets due to quadrupole broadening and chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ (ethyl group) | ~0.9 | Triplet (t) |
| -CH₂- (ethyl group) | ~1.4 | Multiplet (m) |
| -CH₃ (methyl group) | ~1.0 | Doublet (d) |
| -CH- (C4) | ~1.8 | Multiplet (m) |
| -CH₂- (C2) | ~2.2 | Doublet of doublets (dd) |
| -CH- (C3) | ~3.0 | Multiplet (m) |
| -NH₂ (amine) | Broad singlet | Broad singlet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment.
The most downfield signal is typically the carbonyl carbon of the amide group due to the strong deshielding effect of the oxygen atom. Carbons bonded to the electronegative nitrogen atom also appear at a lower field compared to simple alkyl carbons. The chemical shifts for the alkyl carbons appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (Carbonyl) | ~175 - 185 |
| C2 | ~40 - 50 |
| C3 | ~50 - 60 |
| C4 | ~35 - 45 |
| C5 | ~25 - 35 |
| C6 | ~10 - 15 |
Note: Predicted values are based on typical ¹³C chemical shifts for analogous structures and serve as an estimation. libretexts.org
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Amide Bonds
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying functional groups within a molecule. For this compound, these methods are particularly useful for characterizing the amide and amine functionalities.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands of the amide and amine groups. The N-H stretching vibrations of the primary amine and primary amide typically appear as distinct peaks in the 3100-3500 cm⁻¹ region. The strong C=O stretching vibration of the amide group, known as the Amide I band, is a prominent feature usually found between 1630 and 1695 cm⁻¹. The N-H bending vibration, or Amide II band, is observed in the 1510-1560 cm⁻¹ range. researchgate.netleibniz-fli.de
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch (Amide I band) is also a strong feature in the Raman spectrum. The Amide III band, resulting from a complex mix of C-N stretching and N-H bending, appears between 1200 and 1300 cm⁻¹ and is often more prominent in Raman spectra than in IR. bio-structure.comnih.gov Analysis of these bands helps confirm the presence and structural environment of the peptide-like amide bond. bio-structure.comresearchgate.net
Table 3: Key Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Primary Amine/Amide | N-H Stretch | 3100 - 3500 | IR, Raman |
| Alkyl Groups | C-H Stretch | 2850 - 3000 | IR, Raman |
| Amide | C=O Stretch (Amide I) | 1630 - 1695 | IR (Strong), Raman |
| Amine/Amide | N-H Bend (Amide II) | 1510 - 1640 | IR |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.
The molecular formula of this compound is C₇H₁₆N₂O, giving it a molecular weight of approximately 144.22 g/mol . In mass spectrometry, the molecule would be ionized, and the resulting molecular ion or a protonated/adducted version would be detected.
For GC-MS analysis, polar compounds like this compound often require derivatization to increase their volatility. Silylation is a common method for this purpose. Once volatilized and ionized (typically via electron impact), the molecule undergoes fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification.
Key fragmentation pathways would likely include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom of the amine group.
Amide fragmentation: Cleavage of the amide bond, potentially leading to the loss of CONH₂ (44 Da).
Loss of alkyl groups: Fragmentation of the hexyl chain, leading to characteristic losses of methyl (15 Da) or ethyl (29 Da) radicals.
Table 4: Predicted Key Fragments in GC-MS for this compound
| Fragment Structure | m/z Value | Description |
|---|---|---|
| [M]⁺ | 144 | Molecular Ion |
| [M - CH₃]⁺ | 129 | Loss of a methyl group |
| [M - C₂H₅]⁺ | 115 | Loss of an ethyl group from C4 |
| [CH(NH₂)CH₂CONH₂]⁺ | 87 | Alpha-cleavage at C3-C4 bond |
LC-MS is ideally suited for analyzing polar, non-volatile compounds like this compound, as it does not typically require derivatization. imtaktusa.com Using a soft ionization technique like Electrospray Ionization (ESI), the compound is usually detected as the protonated molecule [M+H]⁺.
In ESI, this compound would be expected to produce a prominent ion at an m/z of approximately 145.23. Tandem mass spectrometry (MS/MS) can then be performed on this precursor ion. In an MS/MS experiment, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The resulting product ions provide sequence-like structural information. The fragmentation patterns are often similar to those observed in GC-MS, involving neutral losses (like ammonia) and cleavage along the carbon backbone. This technique is particularly useful for distinguishing between isomers and confirming the connectivity of the molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise molecular weight and elemental formula of a compound with high accuracy. In a typical analysis of a novel compound like this compound, HRMS would be employed to measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. This experimental value would then be compared to the calculated theoretical mass based on its chemical formula (C₇H₁₆N₂O). The minuscule difference between the measured and theoretical mass, usually in the range of parts per million (ppm), would serve to confirm the elemental composition.
Interactive Data Table: Hypothetical HRMS Data
This table is for illustrative purposes only, as no experimental data has been found.
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray (ESI+) |
| Adduct | [M+H]⁺ |
| Theoretical m/z | 145.13354 |
| Measured m/z | Data not available |
| Mass Error (ppm) | Data not available |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For a chiral molecule such as this compound, which has stereocenters, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute configuration (the specific R/S configuration at each chiral center). The analysis provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the final molecular structure is solved.
Interactive Data Table: Hypothetical Crystallographic Data
This table is for illustrative purposes only, as no experimental data has been found.
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume (ų) | Data not available |
| Z (Molecules/unit cell) | Data not available |
| Calculated Density (g/cm³) | Data not available |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a pure sample. The results are used to validate the empirical formula of the compound, which can then be compared with the molecular formula determined by techniques like mass spectrometry. For this compound (C₇H₁₆N₂O), the theoretical percentages of each element can be calculated based on their atomic weights. An experimental analysis on a purified sample would be expected to yield percentages that are in close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the compound's purity and elemental composition.
Interactive Data Table: Elemental Analysis Comparison
This table is for illustrative purposes only, as no experimental data has been found.
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 58.30% | Data not available |
| Hydrogen (H) | 11.18% | Data not available |
| Nitrogen (N) | 19.43% | Data not available |
Lack of Specific Research Data Precludes a Detailed Computational Analysis of this compound
The user's request specified a detailed article focusing solely on the computational chemistry of this compound, structured around a precise outline that included Density Functional Theory (DFT) studies, molecular modeling of conformations, simulation of spectroscopic signatures, and quantum chemical characterization of intermolecular interactions. Furthermore, the inclusion of data tables with detailed research findings was a mandatory requirement.
Unfortunately, the scientific community has not yet published research that would provide the specific data necessary to fulfill these requirements. While computational studies on other amino compounds exist, extrapolating this data to this compound would be scientifically unsound and would violate the explicit instructions to focus solely on the requested compound.
Derivatization Strategies and Synthetic Utility of 3 Amino 4 Methylhexanamide in Organic Synthesis
Functionalization for Chromatographic and Spectrometric Analysis
The analysis of amino amides like 3-Amino-4-methylhexanamide by chromatographic and spectrometric techniques often requires derivatization to enhance their volatility, improve separation, and increase detection sensitivity. The primary amino group and the amide functionality are the main sites for such chemical modifications.
For gas chromatography (GC), derivatization is essential to increase the volatility of the analyte. A common method is silylation, where active hydrogens on the amino and amide groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS derivatives of this compound would be more volatile and thermally stable, allowing for successful GC analysis. For instance, a study on amino acid biomarkers in neonatal blood samples utilized BSTFA for derivatization followed by GC-MS analysis, demonstrating the effectiveness of this approach for similar compounds nih.gov.
For liquid chromatography (LC), derivatization is employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. Reagents that react with the primary amino group are particularly useful. Examples include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA). These reagents form highly colored or fluorescent derivatives, significantly lowering the limit of detection.
In mass spectrometry (MS), derivatization can be used to improve ionization efficiency and to produce characteristic fragmentation patterns that aid in structural elucidation. The introduction of a charge-carrying group or a readily fragmenting moiety can be beneficial.
Table 1: Common Derivatization Reagents for Amino Groups and Their Analytical Applications
| Derivatization Reagent | Functional Group Targeted | Analytical Technique | Purpose |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino, Amide | GC-MS | Increased volatility and thermal stability nih.gov |
| Dansyl Chloride | Primary Amino | HPLC-UV/Fluorescence | Enhanced detection |
| Dabsyl Chloride | Primary Amino | HPLC-UV | Enhanced detection |
| o-Phthalaldehyde (OPA) | Primary Amino | HPLC-Fluorescence | Enhanced detection |
Strategic Application as a Chiral Building Block
This compound possesses a chiral center at the carbon atom bearing the amino group. This stereocenter makes it a potentially valuable chiral building block, or synthon, in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule to introduce a specific stereochemistry.
The synthetic utility of chiral amino compounds is well-documented. For instance, the asymmetric synthesis of tailor-made amino acids often utilizes chiral auxiliaries or chiral synthons to control the stereochemical outcome of the reaction nih.gov. In a similar vein, the stereochemically defined this compound could be employed in the synthesis of complex molecules with multiple stereocenters.
The presence of both an amino and an amide group offers multiple points for further synthetic transformations. The amino group can be protected and the amide can be hydrolyzed to the corresponding carboxylic acid, or vice versa, allowing for a wide range of synthetic manipulations. The specific stereoisomer of this compound would be crucial in directing the stereochemistry of subsequent reactions. A vendor of a similar compound, (3S)-3-Amino-4,5-dimethylhexanamide, highlights the importance of chiral auxiliary techniques in its synthesis to ensure the correct stereochemistry evitachem.com.
Role in Asymmetric Synthesis of Complex Molecular Architectures
The application of chiral building blocks is a cornerstone of asymmetric synthesis, which is the synthesis of a chiral compound in an enantiomerically pure or enriched form. This compound, as a chiral molecule, could serve as a starting material or an intermediate in the stereoselective synthesis of more complex molecular architectures, such as natural products, pharmaceuticals, and other biologically active compounds.
For example, the amino group could be used to direct the stereoselective addition of a nucleophile to a nearby prochiral center. Alternatively, the entire molecule could be incorporated into a larger structure, transferring its inherent chirality to the final product. The principles of asymmetric synthesis often rely on the use of such chiral templates to control the formation of new stereocenters princeton.edu. The development of asymmetric catalytic reactions, such as the aza-Morita–Baylis–Hillman reaction, has enabled the synthesis of complex molecules with chiral quaternary carbon centers starting from chiral precursors rsc.org.
Derivatization for Enhanced Chemical Reactivity and Selectivity
Derivatization of this compound can also be employed to enhance its chemical reactivity and selectivity in subsequent synthetic transformations. The protection of the amino group is a common strategy to prevent its interference in reactions targeting other parts of the molecule. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Once the amino group is protected, the amide functionality can be selectively reduced to an amine or hydrolyzed to a carboxylic acid. These transformations would yield new chiral building blocks with different functionalities, expanding the synthetic utility of the original molecule. For instance, the reduction of the amide would lead to a 1,3-diamine, a structural motif present in many biologically active compounds. The hydrolysis to the carboxylic acid would provide a chiral amino acid derivative. The reactivity of a similar compound, (3S)-3-Amino-4,5-dimethylhexanamide, can be modulated through reactions like hydrolysis and acylation evitachem.com.
Table 2: Potential Synthetic Transformations of this compound
| Reaction | Reagents | Product Functional Group |
| N-Protection | Boc2O or Cbz-Cl | N-Protected Amino Amide |
| Amide Reduction | LiAlH4 | 1,3-Diamine |
| Amide Hydrolysis | H3O+ or OH- | Amino Acid |
| N-Acylation | Acyl Chloride | N-Acyl Amino Amide |
Integration into Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. These reactions are highly efficient and allow for the rapid generation of diverse molecular scaffolds.
The primary amino group of this compound makes it a suitable component for several well-known MCRs, such as the Ugi and Passerini reactions. In an Ugi four-component reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. By using this compound as the amine component, a diverse library of complex molecules with multiple stereocenters could be synthesized. This approach is widely used in drug discovery and medicinal chemistry to create libraries of compounds for biological screening nih.govnih.gov.
The integration of this compound into MCRs would allow for the creation of novel and complex molecular scaffolds, leveraging its inherent chirality to produce enantiomerically enriched products. The diversity of the final products can be further increased by varying the other components of the MCR.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-4-methylhexanamide, and what analytical techniques are essential for confirming its structure?
- Methodological Answer : A common approach involves coupling 4-methylhexanoic acid derivatives with protected amines, followed by deprotection. For example, amidation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres can yield the target compound. Post-synthesis, confirm structure via:
- NMR spectroscopy (1H/13C) to verify amine and methyl group positions .
- IR spectroscopy to identify amide C=O stretches (~1650 cm⁻¹) and N-H bends .
- Mass spectrometry (GC/MS or LC-MS) for molecular ion confirmation .
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar amines/amides:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Rinse exposed skin/eyes with water for 15+ minutes; seek medical attention if irritation persists .
Q. Which spectroscopic methods are most reliable for quantifying this compound in complex mixtures?
- Methodological Answer :
- HPLC with UV detection (λ = 210–230 nm) using reversed-phase C18 columns and acetonitrile/water gradients for separation .
- LC-MS/MS for high sensitivity and specificity in biological matrices .
- Calibrate with certified reference standards to ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the reported biological activity of this compound across different studies?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) .
- Batch Analysis : Verify compound purity (via HPLC) to rule out impurities affecting activity .
- Meta-Analysis : Statistically compare experimental conditions (e.g., pH, solvent, concentration) to identify confounding variables .
Q. What strategies are effective in optimizing the stereochemical purity of this compound during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantioselective catalysts (e.g., BINAP-metal complexes) during key bond-forming steps .
- Crystallization : Recrystallize intermediates in polar aprotic solvents (e.g., DMF/water) to isolate desired enantiomers .
- Chiral HPLC : Monitor enantiomeric excess (ee) post-synthesis .
Q. How do pH and solvent polarity influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests at varied pH (2–12) and temperatures (25–60°C). Use HPLC to track degradation products .
- Solvent Screening : Compare stability in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents via NMR to assess hydrolytic susceptibility .
Q. What are the critical parameters to monitor during the scale-up of this compound synthesis from milligram to gram quantities?
- Methodological Answer :
- Reaction Exotherms : Use in-situ IR or calorimetry to detect heat buildup during amidation .
- Mixing Efficiency : Optimize stirring rates to ensure homogeneity in larger reactors .
- Purification : Replace column chromatography with fractional distillation or continuous crystallization for cost-effective scale-up .
Q. What computational modeling approaches are suitable for predicting the interaction between this compound and enzymatic targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes .
- MD Simulations : Run 100+ ns molecular dynamics trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Models : Train machine learning algorithms on structural analogs to predict activity cliffs .
Notes on Evidence Utilization
- Safety protocols are extrapolated from structurally related compounds in .
- Analytical methods are derived from techniques applied to similar amides/amines in .
- Synthesis strategies are informed by multi-step protocols for benzamide derivatives in .
- Data validation and computational approaches reference general research methodologies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
